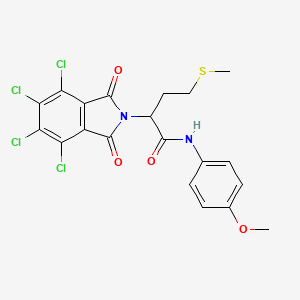
2-Propenoic acid, 3-phenyl-, 2-oxo-2-phenylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenethyl cinnamate can be synthesized through the esterification of cinnamic acid with phenethyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of phenethyl cinnamate often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity phenethyl cinnamate .
Análisis De Reacciones Químicas
Types of Reactions
Phenethyl cinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of phenethyl alcohol or ethylbenzene.
Substitution: Formation of brominated or nitrated phenethyl cinnamate.
Aplicaciones Científicas De Investigación
Phenethyl cinnamate has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of phenethyl cinnamate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cinnamate: Similar structure but with an ethyl group instead of a phenethyl group.
Methyl cinnamate: Contains a methyl group instead of a phenethyl group.
Benzyl cinnamate: Features a benzyl group in place of the phenethyl group.
Uniqueness
Phenethyl cinnamate is unique due to its specific ester linkage and the presence of both phenyl and phenethyl groups, which contribute to its distinct chemical properties and applications .
Propiedades
Número CAS |
509113-38-6 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
phenacyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H14O3/c18-16(15-9-5-2-6-10-15)13-20-17(19)12-11-14-7-3-1-4-8-14/h1-12H,13H2 |
Clave InChI |
NNFJJJVOBXFUAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)OCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Des-Arg9]-Bradykinin TFA](/img/structure/B12463860.png)
![N-(2-Cyanophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12463861.png)

![4,5,6,7-Tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione](/img/structure/B12463869.png)
![2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12463877.png)
![N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12463879.png)

![1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463884.png)


![N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B12463899.png)

![1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12463907.png)
